molecular formula C26H23NO2 B2782855 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide CAS No. 1351634-03-1

2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide

Cat. No.: B2782855
CAS No.: 1351634-03-1
M. Wt: 381.475
InChI Key: SSFSDSLCYJOKFZ-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is an organic compound that features a biphenyl group and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Naphthalene Moiety: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Formation of the Acetamide Linkage: The final step involves the reaction of the biphenyl and naphthalene intermediates with acetic anhydride and ammonia to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific pathways or diseases.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism by which 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl and naphthalene groups could facilitate binding to hydrophobic pockets in proteins, while the hydroxyethyl group may form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxyethyl)acetamide: Lacks the naphthalene moiety, which may reduce its binding affinity in biological systems.

    2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(phenyl)ethyl)acetamide: Replaces the naphthalene group with a phenyl group, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of both biphenyl and naphthalene groups in 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide makes it unique. This combination of structural features can enhance its stability, reactivity, and potential interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO2/c28-25(24-12-6-10-22-9-4-5-11-23(22)24)18-27-26(29)17-19-13-15-21(16-14-19)20-7-2-1-3-8-20/h1-16,25,28H,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSDSLCYJOKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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